![molecular formula C22H22BrNO4 B2929220 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one CAS No. 1212395-63-5](/img/structure/B2929220.png)
3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In
作用机制
The mechanism of action of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one is not fully understood. However, studies have shown that this compound can induce cell death in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It is also believed that this compound can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one can induce cell death in cancer cells, inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, and reduce inflammation. However, the biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One of the advantages of using 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one in lab experiments is its cytotoxic effects on cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in the treatment of other diseases, such as bacterial infections and neurological disorders. Additionally, studies could be conducted to investigate the potential side effects of this compound and to develop strategies to minimize them.
In conclusion, 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of this compound in the development of new therapies for cancer and other diseases.
合成方法
3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one has been synthesized using various methods. One of the methods involves the reaction of 3-bromoanisole with 4-acetylphenol in the presence of a base to form 3-(4-acetylphenoxy)phenyl bromide. This compound is then reacted with (2-oxo-tetrahydrofuran-3-yl)methyl bromide in the presence of a base to form 3-(4-acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one. Other methods involve the use of different reagents and solvents.
科学研究应用
3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one has been studied for its potential applications in the field of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, and it can induce cell death through apoptosis. Other potential applications include the treatment of inflammation, bacterial infections, and neurological disorders.
属性
IUPAC Name |
3-(4-acetylphenoxy)-4-(3-bromophenyl)-1-(oxolan-2-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-14(25)15-7-9-18(10-8-15)28-21-20(16-4-2-5-17(23)12-16)24(22(21)26)13-19-6-3-11-27-19/h2,4-5,7-10,12,19-21H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDEEIVCOQLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(N(C2=O)CC3CCCO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



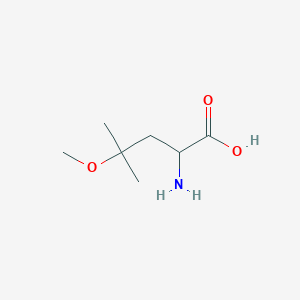
![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)
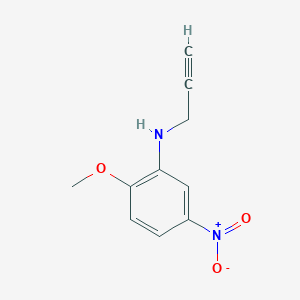
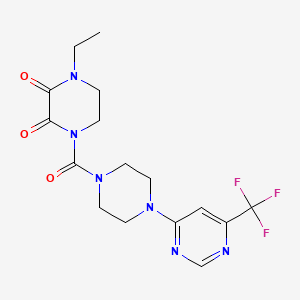
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
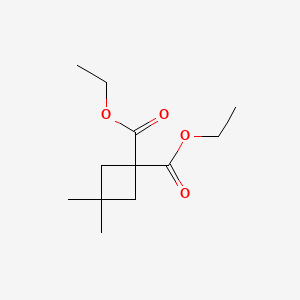
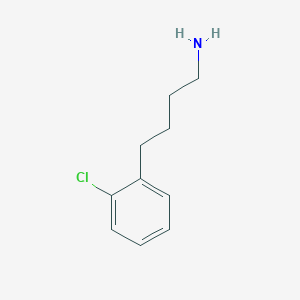
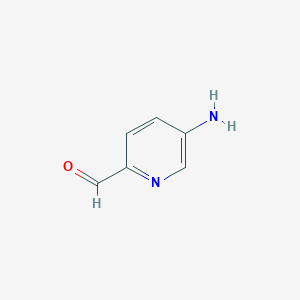
![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)
![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)
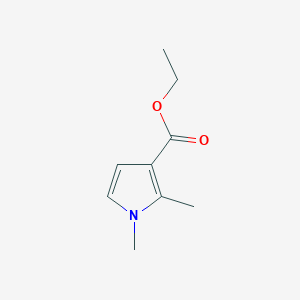
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)